molecular formula C19H16O5 B12424404 Huanglongmycin N

Huanglongmycin N

Cat. No.: B12424404
M. Wt: 324.3 g/mol
InChI Key: VYJBLWXOYRRIMU-UHFFFAOYSA-N
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Description

Huanglongmycin N is a natural product isolated from the bacterium Streptomyces sp. CB09001. It belongs to the family of aromatic polyketides, which are known for their diverse biological activities. This compound has been identified as a DNA topoisomerase I inhibitor, making it a compound of interest for its potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Huanglongmycin N is biosynthesized by a type II polyketide synthase (PKS) pathway. The biosynthesis involves the condensation of nine molecules of malonyl-CoA to form a nonaketide chain, which undergoes cyclization, reduction, and aromatization to yield the final product . The specific genes involved in this biosynthetic pathway have been identified in the Streptomyces sp. CB09001 genome .

Industrial Production Methods

For large-scale production, Streptomyces sp. CB09001 can be fermented in suitable media. The fermentation process involves growing the bacteria in large bioreactors, followed by extraction and purification of this compound from the culture broth .

Chemical Reactions Analysis

Types of Reactions

Huanglongmycin N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its aromatic polyketide structure, which provides multiple reactive sites .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives retain the core aromatic structure but exhibit different functional groups, which can alter their biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Huanglongmycin N is structurally similar to other aromatic polyketides, such as doxorubicin and tetracycline. These compounds also exhibit significant biological activities, including anticancer and antibiotic properties .

Uniqueness

What sets this compound apart is its specific inhibition of DNA topoisomerase I, whereas other similar compounds may target different enzymes or pathways. Additionally, this compound’s unique tricyclic scaffold with a benzene-fused pyran/pyrone structure distinguishes it from other polyketides .

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

2-acetyl-7-ethyl-1,8-dihydroxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C19H16O5/c1-4-10-5-6-11-14(16(10)21)19(24)15-12(17(11)22)7-8(2)13(9(3)20)18(15)23/h5-7,21,23H,4H2,1-3H3

InChI Key

VYJBLWXOYRRIMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)O)O

Origin of Product

United States

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